SAG hydrochloride

Descripción

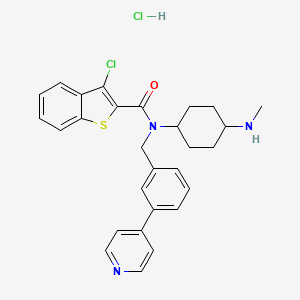

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3OS.ClH/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWTYWYPPITOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of SAG Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAG hydrochloride is a small molecule, cell-permeable agonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] This pathway is fundamental during embryonic development and plays significant roles in adult tissue homeostasis, stem cell maintenance, and regeneration.[4][5] Dysregulation of the Hh pathway is implicated in various developmental disorders and cancers. SAG's ability to potently and specifically activate this pathway makes it an invaluable tool for studying Hh signaling and a potential therapeutic agent. This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism: Direct Activation of the Smoothened Receptor

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. In the absence of a ligand, Ptch inhibits the activity of Smo, a G protein-coupled receptor (GPCR). The binding of Hh to Ptch alleviates this inhibition, allowing Smo to transduce the signal downstream.

This compound bypasses the need for Hh ligand and Ptch interaction by directly binding to and activating the Smoothened receptor.[6] It acts as a direct agonist, binding to the heptahelical bundle of Smo.[6] This binding event induces a conformational change in Smo, leading to its activation and subsequent downstream signaling events.[7] Notably, SAG can counteract the inhibitory effects of Smo antagonists like cyclopamine, indicating it acts downstream of Ptch and directly on Smo.[1][2][3]

Signaling Pathway Diagram

Caption: Hedgehog signaling pathway activation by this compound.

Quantitative Data

The potency and binding affinity of this compound have been characterized in various in vitro systems. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line / System | Comments | Reference(s) |

| EC50 | 3 nM | Shh-LIGHT2 cells | Activation of a Gli-dependent luciferase reporter. | [1][2][6] |

| 61.8 nM | Mouse Shh-Light II cells | Induction of Gli1 expression. | [6] | |

| 130 nM | C3H10T1/2 cells | [3] | ||

| Kd | 59 nM | Smo-expressing Cos-1 cells | Apparent dissociation constant determined by competition binding assay with BODIPY-cyclopamine. | [1][2][3] |

Experimental Protocols

In Vitro Hedgehog Pathway Activation Assay

This protocol describes a common method to quantify the activity of this compound using a reporter cell line.

Objective: To determine the EC50 of this compound in activating the Hedgehog signaling pathway.

Cell Line: Shh-LIGHT2 cells (a clonal NIH 3T3 cell line stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter).[6]

Materials:

-

Shh-LIGHT2 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Bovine Calf Serum (BCS)

-

This compound

-

96-well plates

-

Dual-Glo Luciferase Assay System

-

Luminometer

Methodology:

-

Cell Seeding: Culture Shh-LIGHT2 cells in DMEM supplemented with 10% BCS. Seed the cells into 96-well plates at a density that will result in a confluent monolayer at the time of treatment.

-

Serum Starvation: Once cells reach confluency, replace the growth medium with low-serum medium (DMEM with 0.5% BCS) and incubate for 24 hours.[6]

-

SAG Treatment: Prepare serial dilutions of this compound in the low-serum medium. The concentration range should typically span from 0.1 nM to 100 µM to capture the full dose-response curve.[1][3] Remove the starvation medium from the cells and add the SAG dilutions. Include a vehicle control (e.g., DMSO in low-serum medium).

-

Incubation: Incubate the treated cells for 30-48 hours.[1][3][6]

-

Luciferase Assay: Following incubation, measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the SAG concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow Diagram

Caption: Workflow for determining this compound's in vitro activity.

In Vivo Studies

This compound has been demonstrated to be active in vivo in various animal models, highlighting its potential for therapeutic applications.

| Animal Model | Dosage | Administration Route | Observed Effects | Reference(s) |

| Adult Rat | 2.5 nM | Intracerebroventricular | Increased proliferation and survival of hippocampal cells. | [6] |

| Neonatal Mice | 20 µg/g | Intraperitoneal (i.p.) | Prevention of glucocorticoid-induced cerebellar developmental abnormalities. | [6] |

| Pregnant C57BL/6J Mice | 15-20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent induction of pre-axial polydactyly in embryos; increased Gli1 and Gli2 mRNA expression in the limb bud. | [1][2] |

| CD-1 Mice | 1.0 mM | Local administration | Increased bone formation and vascularization. | [2] |

| Gli-Luciferase Reporter Mice | 50 mg/kg | Not specified | In vivo bioactivity confirmed by increased luciferase signal. | [8] |

Logical Relationship of SAG's Mechanism

The mechanism of this compound can be logically broken down into a series of cause-and-effect relationships.

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a potent and specific agonist of the Smoothened receptor, initiating the Hedgehog signaling cascade independently of the canonical ligand-receptor interaction. Its well-characterized mechanism of action, supported by robust quantitative data, makes it an indispensable tool for research in developmental biology, neurobiology, and oncology. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals working with this important small molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Smoothened Agonist (SAG) HCl|cas 912545-86-9|DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Smoothened agonist - Wikipedia [en.wikipedia.org]

- 5. stemcell.com [stemcell.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Neuroprotective effects of Sonic hedgehog agonist SAG in a rat model of neonatal stroke - PMC [pmc.ncbi.nlm.nih.gov]

SAG Hydrochloride: A Technical Guide to a Potent Smoothened Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SAG hydrochloride, a widely used small molecule agonist of the Smoothened (SMO) receptor. SAG serves as a critical tool for investigating the Hedgehog (Hh) signaling pathway, which plays a fundamental role in embryonic development and has been implicated in various cancers and regenerative processes. This document details its mechanism of action, quantitative performance, and key experimental protocols.

Chemical and Physical Properties

This compound is a chlorobenzothiophene-containing compound.[1] Its key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrochloride | [2] |

| Molecular Formula | C₂₈H₂₉Cl₂N₃OS | [2][3] |

| Molecular Weight | 526.52 g/mol | [2][3] |

| CAS Number | 2095432-58-7 | [3][4] |

| Appearance | White to light yellow solid | [3] |

Mechanism of Action: Activating the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of cell growth and differentiation. In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor, Smoothened (SMO). This inhibition prevents the activation of downstream signaling.

When a Hedgehog ligand binds to PTCH, the inhibition on SMO is relieved. SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the activation of the GLI family of transcription factors.[5][6] These transcription factors then move into the nucleus to regulate the expression of target genes.

This compound acts as a direct agonist of SMO.[1][7] It binds to the heptahelical bundle of SMO, bypassing the need for the Hh ligand and PTCH.[1] This direct activation makes SAG an invaluable tool for studying the downstream effects of SMO activation in isolation. SAG has been shown to counteract the inhibitory effects of SMO antagonists like cyclopamine.[3][7]

Figure 1: The Hedgehog Signaling Pathway and the action of SAG.

Quantitative Data on this compound Activity

The potency of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line / System | Assay Type | Reference(s) |

| EC₅₀ (Half-maximal effective conc.) | ~3 nM | Shh-LIGHT2 cells | Luciferase Reporter Assay | [3][7][8][9] |

| EC₅₀ | 0.13 µM | C3H 10T1/2 cells | Not specified | [7] |

| EC₅₀ | 0.0618 µM | mouse Shh-Light II cells | Renilla Luminescence Assay (gli1 expression) | [10] |

| Kd (Dissociation constant) | 59 nM | Cos-1 cells expressing SMO | BODIPY-cyclopamine Competition Binding Assay | [1][3][7][9] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Luciferase Reporter Assay for Hedgehog Pathway Activation

This assay is used to quantify the activation of the Hedgehog pathway by measuring the expression of a reporter gene, such as firefly luciferase, which is under the control of a Gli-responsive promoter.

Objective: To determine the EC₅₀ of a SMO agonist like SAG.

Materials:

-

Shh-LIGHT2 cells (NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).[10][11]

-

Cell culture medium (e.g., DMEM) with 0.5% bovine calf serum.[10]

-

This compound.

-

96-well plates.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Methodology:

-

Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight to reach confluency.[9][10]

-

Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.

-

Treatment: Remove the old medium from the cells and add the various concentrations of SAG. Include a vehicle control (e.g., DMSO).[9]

-

Incubation: Incubate the plate for 30-48 hours at 37°C in a 5% CO₂ incubator.[7][9]

-

Cell Lysis: Lyse the cells according to the protocol of the dual-luciferase reporter assay system.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the SAG concentration to determine the EC₅₀ value.

Figure 2: Workflow for a Luciferase Reporter Assay.

Smoothened Binding Assay (Competitive)

This assay determines the binding affinity (Kd) of SAG for SMO by measuring its ability to compete with a labeled ligand.

Objective: To determine the dissociation constant (Kd) of the SAG/SMO complex.

Materials:

-

Cell membranes from SMO-expressing cells or whole cells.[9]

-

BODIPY-cyclopamine (fluorescently labeled SMO antagonist).[9]

-

This compound.

-

96-well plate.

-

Fluorescence plate reader.[9]

Methodology:

-

Preparation: Prepare cell membranes from SMO-expressing cells or use whole cells for the assay.

-

Competition Reaction: In a 96-well plate, incubate a fixed concentration of BODIPY-cyclopamine with varying concentrations of SAG.[9]

-

Binding Initiation: Add the cell membranes or whole cells to the wells to start the binding reaction.[9]

-

Incubation: Incubate the reaction mixture to allow it to reach equilibrium (e.g., 1 hour).[3][7]

-

Separation:

-

Quantification: Measure the fluorescence of the bound BODIPY-cyclopamine using a fluorescence plate reader.[9]

-

Data Analysis: Plot the fluorescence signal against the SAG concentration. The concentration of SAG that inhibits 50% of the labeled ligand binding (IC₅₀) can be used to calculate the Kd.

References

- 1. stemcell.com [stemcell.com]

- 2. This compound | C28H29Cl2N3OS | CID 121540649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]

Biological functions of SAG hydrochloride

An In-depth Technical Guide to the Biological Functions of SAG Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, cell-permeable, small-molecule agonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3][4] By binding directly to the SMO heptahelical bundle, SAG mimics the action of endogenous Hedgehog ligands, leading to the robust activation of downstream signaling cascades.[5] This action bypasses the canonical ligand-receptor interaction at the Patched (PTCH1) receptor level, making SAG an invaluable tool for interrogating pathway dynamics and counteracting pathway inhibitors like cyclopamine. Its high potency and specificity have established it as a standard reagent in developmental biology, stem cell research, neuroscience, and oncology to study processes such as cell differentiation, proliferation, and tissue patterning.

Core Biological Function & Mechanism of Action

The principal biological function of this compound is the activation of the Hedgehog (Hh) signaling pathway. This pathway is fundamentally important during embryonic development and for adult tissue homeostasis and regeneration.

The Hedgehog Signaling Cascade:

-

"Off" State (Absence of Agonist): In the resting state, the 12-pass transmembrane receptor Patched (PTCH1) localizes to the primary cilium and actively suppresses the activity of the 7-pass transmembrane G protein-coupled receptor, Smoothened (SMO). This inhibition prevents SMO from accumulating in the cilium. Downstream, a complex containing Suppressor of fused (SUFU) binds to and promotes the proteolytic cleavage of GLI transcription factors (GLI2/3) into their repressor forms (GLI-R). These repressor forms translocate to the nucleus and inhibit the transcription of Hh target genes.

-

"On" State (Activation by SAG): SAG acts directly on SMO, functioning downstream of PTCH1. It binds to the heptahelical bundle of the SMO protein, inducing a conformational change that relieves the inhibition imposed by PTCH1. This allows for the translocation and accumulation of activated SMO within the primary cilium. Activated SMO triggers the dissociation of the SUFU-GLI complex and inhibits the proteolytic processing of GLI proteins. The full-length, activator forms of GLI (GLI-A) then translocate to the nucleus, where they bind to DNA and initiate the transcription of Hh target genes, including GLI1 and PTCH1 itself.

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states, illustrating activation by SAG.

Quantitative Biological Activity

SAG is characterized by its high potency in activating the Hh pathway. Its activity is typically quantified by its half-maximal effective concentration (EC50) in reporter cell lines and its binding affinity (Kd) to the SMO receptor.

| Parameter | Value | Cell Line / System | Description |

| EC50 | 3 nM | Shh-LIGHT2 | Concentration for 50% maximal activation of a Gli-dependent luciferase reporter. |

| EC50 | 61.8 nM | Mouse Shh-Light II | Concentration for 50% maximal induction of gli1 expression. |

| Kd | 59 nM | SMO-expressing Cos-1 cells | Apparent dissociation constant for the SAG/SMO complex, indicating high binding affinity. |

Key Research Applications

-

Stem Cell Differentiation: SAG is widely used to direct the differentiation of pluripotent stem cells (PSCs) and induced pluripotent stem cells (iPSCs) into various lineages, notably dopaminergic neurons and other neural cell types.

-

Developmental Biology: It serves as a tool to mimic endogenous Hh signaling, allowing researchers to study its role in organogenesis, tissue patterning, and embryonic development. For example, in vivo administration to mice can induce developmental changes like pre-axial polydactyly, demonstrating its potent effects on limb bud development.

-

Neuroscience: SAG is used to promote the proliferation and survival of neuronal and glial precursors and to protect against neurotoxicity. It has been shown to prevent glucocorticoid-induced cerebellar injury in neonatal mice.

-

Cancer Research: As aberrant Hh signaling is implicated in several cancers, SAG is used as a positive control in screens for Hh pathway inhibitors and to study the molecular consequences of pathway activation.

Detailed Experimental Protocol: In Vitro Hedgehog Pathway Activation Assay

This protocol describes a standard method for quantifying the activity of this compound using a commercially available reporter cell line.

Objective: To determine the EC50 of this compound by measuring the induction of a Gli-responsive luciferase reporter.

Materials:

-

Cell Line: Shh-LIGHT2 cells (a clonal NIH 3T3 line stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM).

-

Supplements: 10% Bovine Calf Serum (BCS), 0.5% BCS (for assay), Penicillin-Streptomycin.

-

Compound: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

-

Assay Reagents: Dual-Glo® Luciferase Assay System or equivalent.

-

Labware: 96-well white, clear-bottom tissue culture plates, multi-channel pipettes.

-

Instrumentation: Luminometer.

Procedure:

-

Cell Seeding:

-

Culture Shh-LIGHT2 cells in DMEM with 10% BCS and antibiotics.

-

Trypsinize and seed cells into a 96-well plate at a density of ~2.5 x 10⁴ cells per well.

-

Incubate for 24 hours at 37°C, 5% CO₂ until cells reach confluency.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution series of this compound from the DMSO stock in low-serum medium (DMEM + 0.5% BCS). Concentrations could range from 1 pM to 10 µM. Include a vehicle-only control (DMSO).

-

Carefully aspirate the growth medium from the confluent cell plate.

-

Add 100 µL of the prepared SAG dilutions or vehicle control to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

-

Luciferase Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Following the manufacturer's protocol for the Dual-Glo® system, add the firefly luciferase substrate to all wells and mix.

-

Measure the firefly luminescence (this is the Hh-pathway-induced signal).

-

Add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase.

-

Measure the Renilla luminescence (this is the normalization control).

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence to normalize for cell number and transfection efficiency.

-

Plot the normalized luminescence values against the logarithm of the SAG concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter sigmoidal curve) to calculate the EC50 value.

-

Caption: A typical experimental workflow for determining the EC50 of this compound.

References

SAG Hydrochloride in Embryonic Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Smoothened Agonist (SAG) hydrochloride, a pivotal small molecule in the study of embryonic development. It details the compound's mechanism of action within the Sonic Hedgehog (Shh) signaling pathway, presents structured quantitative data from key research, and offers detailed experimental protocols for its application. This guide is designed to be an essential resource for professionals in developmental biology, regenerative medicine, and drug development, facilitating the effective use of SAG hydrochloride in investigating the intricacies of embryonic development.

Introduction to this compound

This compound is a potent, cell-permeable small molecule that functions as a specific agonist of the Smoothened (SMO) receptor. SMO is a critical transmembrane protein in the Sonic Hedgehog (Shh) signaling pathway, a cascade fundamental to vertebrate embryonic development. The Shh pathway orchestrates a multitude of developmental processes, including the patterning of the neural tube, limb development, and somite differentiation. Dysregulation of this pathway can lead to severe congenital disabilities and is also implicated in the progression of certain cancers. This compound's ability to activate the Shh pathway, bypassing the need for the endogenous Shh ligand, provides researchers with a powerful tool to dissect the pathway's function with high temporal and concentration-dependent control.

Mechanism of Action: The Sonic Hedgehog Signaling Pathway

The Sonic Hedgehog signaling pathway is a tightly regulated system that controls cell fate and tissue patterning. In its inactive state, the transmembrane receptor Patched (PTCH1) constitutively inhibits the G protein-coupled receptor, Smoothened (SMO). This inhibition prevents SMO from translocating to the primary cilium, leading to the proteolytic processing of the GLI family of transcription factors (GLI1, GLI2, and GLI3) into their repressor forms (GLI-R). These repressors then move to the nucleus to inhibit the transcription of Shh target genes.

Activation of the pathway is initiated by the binding of the Shh ligand to PTCH1. This binding alleviates the inhibition on SMO, which then translocates to the primary cilium. This initiates a downstream signaling cascade that prevents the cleavage of GLI proteins, allowing them to function as transcriptional activators (GLI-A). These activators translocate to the nucleus and induce the expression of Shh target genes, which are crucial for a variety of developmental processes.

This compound directly binds to and activates SMO, mimicking the effect of Shh binding to PTCH1 and thereby robustly activating the downstream signaling pathway.[1][2][3]

Applications in Embryonic Development Studies

The precise and potent activation of the Shh pathway by this compound makes it an invaluable tool for a wide range of applications in developmental biology.

Neural Tube Patterning

The ventral neural tube develops into distinct domains of neuronal progenitors in response to a gradient of Shh signaling from the floor plate and notochord. SAG can be applied to neural explant cultures to mimic this gradient and study the specification of different neuronal subtypes, such as motor neurons and interneurons.

Limb Bud Development

The anterior-posterior axis of the developing limb is patterned by Shh signaling from the Zone of Polarizing Activity (ZPA). Applying SAG to the anterior of a limb bud explant can induce ectopic expression of Shh target genes and lead to mirror-image digit duplications, providing a model to study the molecular basis of limb patterning.[4][5][6][7]

Somite and Myotome Development

Shh signaling from the ventral midline is crucial for the proper patterning of the somites, which give rise to the vertebrae and skeletal muscles. SAG can be used in embryo culture systems to investigate the role of Shh in the specification and differentiation of the myotome.

Quantitative Data Summary

The following tables provide a summary of quantitative data for this compound from various studies.

Table 1: In Vitro Efficacy and Binding of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 | Shh-LIGHT2 cells | 3 nM | [3][8] |

| Kd | SMO-expressing Cos-1 cells | 59 nM | [8][9] |

Table 2: Effective Concentrations of this compound in Developmental Models

| Model System | Organism | Developmental Stage | Effective Concentration | Observed Effect |

| Mouse Embryonic Stem Cells | Mus musculus | N/A | 0.5 - 1.25 µM | Differentiation into V3 interneurons.[10][11] |

| Chick Neural Explants | Gallus gallus | HH stage 10-12 | 100 - 500 nM | Induction of ventral neural markers. |

| Zebrafish Embryos | Danio rerio | 10-12 hpf | 1 - 10 µM | Rescue of ethanol-induced developmental defects.[12] |

| Mouse Limb Bud Culture | Mus musculus | E9.5 - E11.5 | 15 - 20 mg/kg (in vivo) | Induction of pre-axial polydactyly.[8][13] |

| Human Bone Marrow MSCs | Homo sapiens | N/A | 10 - 30 µM | Enhanced expression of germ cell markers. |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in water and DMSO.[9] For in vitro studies, prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. For in vivo applications, the solvent will depend on the administration route; common solvent systems include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[13]

-

Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[8]

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the appropriate culture medium or injection buffer. Ensure the final DMSO concentration in culture is below 0.5% to avoid solvent toxicity.

Chick Neural Explant Culture with SAG Treatment

This protocol is adapted for studying the effects of SAG on neural tube patterning in chick embryos.

Materials:

-

Fertilized chicken eggs, incubated to Hamburger-Hamilton (HH) stage 10-12.

-

Leibovitz's L-15 medium.

-

Collagen (e.g., PureCol).

-

Culture medium (e.g., DMEM/F12 with supplements).

-

This compound stock solution.

-

Dissection tools.

Procedure:

-

Embryo Dissection: Carefully window the eggs and dissect the embryos in sterile L-15 medium. Remove the extra-embryonic membranes and stage the embryos according to Hamburger and Hamilton.

-

Neural Tube Isolation: Isolate the trunk region of the embryo and carefully dissect the neural tube away from the surrounding somites and mesenchyme.[1]

-

Explant Preparation: Cut the isolated neural tubes into explants of approximately 200-400 µm in length.

-

Embedding in Collagen: Prepare a collagen gel matrix according to the manufacturer's instructions. Embed the neural tube explants within the collagen matrix in a culture dish.

-

SAG Treatment: Prepare culture medium containing the desired final concentrations of this compound. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest SAG concentration). Add the medium to the culture dishes.

-

Incubation: Culture the explants at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

Analysis: After the incubation period, fix the explants (e.g., with 4% paraformaldehyde) and process for analysis by in situ hybridization or immunohistochemistry to detect the expression of ventral neural markers.

Whole-Mount In Situ Hybridization in Chick Embryos

This protocol provides a general workflow for detecting mRNA expression in whole chick embryos following experimental manipulations.

Materials:

-

Fixed chick embryos.

-

Phosphate-buffered saline with 0.1% Tween-20 (PBT).

-

Proteinase K.

-

Hybridization buffer.

-

Digoxigenin (DIG)-labeled RNA probe.

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

NBT/BCIP developing solution.

Procedure:

-

Fixation and Dehydration: Fix embryos overnight in 4% paraformaldehyde (PFA) in PBS at 4°C. Dehydrate through a graded series of methanol (B129727) in PBT and store in 100% methanol at -20°C.[8][12]

-

Rehydration and Permeabilization: Rehydrate embryos through a reverse methanol/PBT series. Bleach older embryos if necessary. Treat with Proteinase K to increase probe permeability. The duration and concentration of Proteinase K treatment need to be optimized based on the embryonic stage.[12]

-

Prehybridization: Post-fix the embryos and then incubate in hybridization buffer at 65-70°C for at least 2 hours to block non-specific binding sites.[8]

-

Hybridization: Replace the prehybridization buffer with hybridization buffer containing the DIG-labeled RNA probe. Incubate overnight at 65-70°C.[8][12]

-

Washing and Antibody Incubation: Perform a series of stringent washes to remove the unbound probe. Block with a blocking solution (e.g., sheep serum in KTBT) before incubating with an anti-DIG-AP antibody overnight at 4°C.

-

Detection: Wash extensively to remove the unbound antibody. Equilibrate the embryos in an alkaline phosphatase buffer (NTMT) and then add the NBT/BCIP color substrate. Allow the color to develop in the dark.[12]

-

Imaging: Once the desired signal is achieved, stop the reaction by washing in PBT. Post-fix the embryos and clear them in a glycerol (B35011) series for imaging.

Conclusion

This compound is a powerful and specific modulator of the Sonic Hedgehog signaling pathway, making it an essential tool for researchers in developmental biology. Its utility in a wide range of embryonic systems allows for the precise investigation of the roles of Shh signaling in tissue patterning and organogenesis. The data and protocols presented in this guide are intended to provide a solid foundation for the design and execution of experiments utilizing this compound, ultimately contributing to a deeper understanding of the fundamental mechanisms of embryonic development.

References

- 1. Chick Neural Tube Explant Culture [en.bio-protocol.org]

- 2. Explant culture -Development -Neuroscience-BIO-PROTOCOL [bio-protocol.org]

- 3. 鸡胚胎神经管外植体培养 [bio-protocol.org]

- 4. Modified Whole-Mount In situ Hybridization Protocol for the Detection of Transgene Expression in Electroporated Chick Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. An Explant Assay for Assessing Cellular Behavior of the Cranial Mesenchyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Double Whole Mount in situ Hybridization of Early Chick Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Chick Neural Tube Explant Culture [bio-protocol.org]

- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 13. geisha.arizona.edu [geisha.arizona.edu]

Methodological & Application

Preparing SAG Hydrochloride Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of SAG (Smoothened Agonist) hydrochloride stock solutions. SAG hydrochloride is a potent and cell-permeable agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] It is widely utilized in cellular and developmental biology research to activate the Hh pathway and study its role in various biological processes, including cell differentiation, proliferation, and tissue patterning.[3] This guide outlines the chemical properties of this compound, provides detailed protocols for preparing stock solutions for both in vitro and in vivo applications, and includes essential information on storage and stability.

Chemical Properties of this compound

This compound is a chlorobenzothiophene-containing compound that acts as a specific agonist of the Smoothened (Smo) receptor.[3][4] Its agonistic activity counteracts the inhibitory effect of cyclopamine (B1684311) on Smo.[1][5]

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₉Cl₂N₃OS | [6][7] |

| Molecular Weight | 526.52 g/mol | [2][6][7][8][9] |

| Appearance | Crystalline solid | [4] |

| EC₅₀ | 3 nM (in Shh-LIGHT2 cells) | [1][2][10] |

| Kᵈ | 59 nM (for SAG/Smo complex) | [1][10] |

Hedgehog Signaling Pathway and SAG Mechanism of Action

The Hedgehog signaling pathway is crucial for embryonic development and adult tissue homeostasis.[11] In the absence of a Hedgehog ligand, the receptor Patched (Ptch) inhibits the activity of Smoothened (Smo).[12][13] The binding of a Hedgehog ligand to Ptch relieves this inhibition, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes.[13][14]

This compound acts as a direct agonist of Smo, bypassing the need for Hedgehog ligand binding to Ptch.[2][15] It binds to the heptahelical bundle of Smo, inducing a conformational change that activates the downstream signaling cascade.[2][15]

Experimental Protocols: Preparing this compound Stock Solutions

Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The choice of solvent and storage conditions depends on the intended application (in vitro or in vivo).

Solubility Data

| Solvent | Solubility | Notes |

| DMSO | ≥ 21.67 mg/mL (41.16 mM) to 100 mg/mL (189.92 mM) | [2][6] Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2] Sonication or warming may be required for complete dissolution.[6][15] |

| Water | 25 mg/mL (47.48 mM) to 50 mg/mL (94.96 mM) | [6][8] Ultrasonic treatment may be necessary.[6] For cell culture, filter-sterilize the final working solution.[5] |

| Ethanol | ~20 mg/mL to 38 mg/mL (72.17 mM) | [4][15] Can be used as an initial solvent before dilution in aqueous buffers.[4] |

Protocol for In Vitro Stock Solution (10 mM in DMSO)

This protocol is suitable for most cell culture applications.

Materials:

-

This compound powder

-

Anhydrous (molecular biology grade) Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

(Optional) Sonicator or water bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.265 mg of this compound (Molecular Weight = 526.52 g/mol ).

-

Solvent Addition: Add the calculated volume of DMSO to the tube. For a 10 mM solution from 5.265 mg, add 1 mL of DMSO.

-

Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate for a few minutes or warm the tube briefly in a water bath (not exceeding 50°C).[8] Visually inspect to ensure the solution is clear and free of particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[1]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or 1 year).[1][2]

Protocol for In Vivo Formulation

For animal studies, a biocompatible solvent system is required. Below is a common formulation.

Materials:

-

10 mM this compound stock solution in DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

Procedure: This protocol yields a clear solution of ≥ 2.17 mg/mL.[1][6]

-

Preparation of Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following order and ratio:

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Final Formulation: To prepare the final dosing solution, add the 10% DMSO stock solution of this compound to the vehicle. For example, to make 1 mL of the final formulation, add 100 µL of the SAG in DMSO stock to 900 µL of the prepared vehicle.

-

Mixing: Mix thoroughly until a clear and homogeneous solution is obtained.

-

Use: This formulation should be prepared fresh before each use for optimal results.

Experimental Workflow: Using SAG in Cell Culture

The following diagram illustrates a general workflow for treating cultured cells with this compound.

Storage and Stability

Proper storage is crucial to maintain the activity of this compound.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | 3 years | [2] Store sealed and away from moisture.[6] |

| In Solvent (-20°C) | -20°C | 1 month | [1][2][6] Aliquot to avoid freeze-thaw cycles. |

| In Solvent (-80°C) | -80°C | 6 months to 1 year | [1][2] Recommended for long-term storage. |

Caution: Aqueous solutions of SAG are not recommended for storage for more than one day.[4]

Safety Precautions

This compound should be handled with care in a laboratory setting.[16]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Avoid inhalation of the powder and contact with skin and eyes.[16]

-

Handle in a well-ventilated area.[16]

-

Refer to the Safety Data Sheet (SDS) for complete safety information.[16]

By following these guidelines, researchers can confidently prepare and use this compound stock solutions to investigate the multifaceted roles of the Hedgehog signaling pathway in their experimental systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. stemcell.com [stemcell.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | C28H29Cl2N3OS | CID 121540649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleck.co.jp [selleck.co.jp]

- 9. This compound | 2095432-58-7 | FS76762 | Biosynth [biosynth.com]

- 10. Smoothened Agonist (SAG) HCl|cas 912545-86-9|DC Chemicals [dcchemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound (912545-86-9) | Hedgehog/Smoothened | TargetMol [targetmol.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: SAG Hydrochloride Solubility in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Smoothened Agonist (SAG) hydrochloride in Dimethyl Sulfoxide (DMSO) and water. The included protocols offer standardized methods for preparing stock solutions and determining solubility, crucial for ensuring accuracy and reproducibility in research and drug development applications.

Introduction

SAG hydrochloride is a potent, cell-permeable small molecule agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Activation of the Hh pathway is critical in embryonic development and has been implicated in tumorigenesis and tissue regeneration. The reliable preparation of this compound solutions is fundamental for in vitro and in vivo studies exploring its therapeutic potential. Understanding its solubility characteristics in commonly used laboratory solvents like DMSO and water is the first step in accurate experimental design.

Data Presentation: Solubility of this compound

The solubility of this compound can vary between different suppliers and batches. The following table summarizes the reported solubility data from various sources. It is important to note that factors such as the use of fresh versus hygroscopic (moisture-absorbing) DMSO can significantly impact solubility.[1][3]

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source | Notes |

| DMSO | 100 | 189.92 - 204.06 | Selleck Chemicals, MedchemExpress[3] | Use of fresh, anhydrous DMSO is recommended. Sonication may be needed. |

| DMSO | 82 | 155.73 | Selleck Chemicals | - |

| DMSO | 66 | 125.35 | TargetMol | Sonication is recommended. |

| DMSO | 56 | 106.35 | Selleck Chemicals | Warmed with 50°C water bath. |

| DMSO | ≥ 20 | - | AbMole BioScience | - |

| Water | 100 | 189.92 | Selleck Chemicals | Prepare fresh. |

| Water | 50 | 94.96 | Selleck Chemicals | - |

| Water | 20 | - | Sigma-Aldrich (for dihydrochloride) | Clear solution. |

Note: The molecular weight of this compound (C₂₈H₂₉Cl₂N₃OS) is 526.52 g/mol . Molar equivalents are calculated based on this value. Solubility can be influenced by temperature, pH, and purity.

Signaling Pathway: Hedgehog Pathway Activation by SAG

SAG acts as an agonist of the SMO receptor. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) or an agonist like SAG, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

Caption: Hedgehog signaling pathway activation by SAG.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions in aqueous media for cell-based assays.

Materials:

-

This compound powder

-

Anhydrous (dry) DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated pipettes

Procedure:

-

Equilibrate the this compound powder to room temperature before opening to minimize moisture absorption.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO for every 1 mg of this compound).

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of precipitates.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term stability.

Protocol 2: Determination of Kinetic Aqueous Solubility

This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer, which is relevant for most in vitro biological assays. This method involves diluting a DMSO stock solution into the aqueous buffer.

Experimental Workflow:

Caption: Workflow for kinetic solubility determination.

Materials:

-

This compound 10 mM stock solution in DMSO

-

Phosphate-buffered saline (PBS) or other relevant aqueous buffer

-

96-well filter plates or microcentrifuge tubes

-

Plate shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Prepare a serial dilution of the this compound DMSO stock solution.

-

Add a small volume (e.g., 2 µL) of each DMSO stock concentration to a 96-well plate.

-

Add the aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility and biological systems.

-

Seal the plate and incubate at room temperature with shaking for 1.5 to 2 hours to allow the solution to reach equilibrium.

-

After incubation, filter the solutions through a 96-well filter plate or centrifuge the microcentrifuge tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitate.

-

Carefully collect the supernatant or filtrate.

-

Quantify the concentration of soluble this compound in the supernatant/filtrate using a suitable analytical method such as HPLC or UV-Vis spectroscopy against a standard curve.

-

The highest concentration at which no precipitation is observed is determined as the kinetic solubility.

Protocol 3: Determination of Thermodynamic Solubility in Water

This protocol describes the "shake-flask" method to determine the thermodynamic (or equilibrium) solubility of this compound in water. This method measures the solubility of the solid compound in equilibrium with the solvent.

Materials:

-

This compound powder

-

Deionized water

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound powder to a glass vial (enough to ensure that undissolved solid remains at equilibrium).

-

Add a known volume of deionized water to the vial.

-

Seal the vial tightly and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with water to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis method.

-

Calculate the original concentration in the undiluted filtrate to determine the thermodynamic solubility.

By following these detailed application notes and protocols, researchers can ensure the accurate and consistent preparation and use of this compound solutions in their studies of the Hedgehog signaling pathway.

References

In vivo Application of SAG Hydrochloride in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAG hydrochloride is a potent, cell-permeable small molecule agonist of the Smoothened (Smo) receptor, a key component of the Sonic Hedgehog (Shh) signaling pathway.[1][2][3][4] By binding directly to the heptahelical bundle of the Smoothened receptor, SAG activates the downstream signaling cascade, mimicking the effects of the endogenous Hedgehog ligands.[5] This activation plays a crucial role in embryonic development, tissue regeneration, and the regulation of adult stem cells. In preclinical research, this compound is widely used in murine models to investigate the therapeutic potential of activating the Shh pathway in various contexts, including neurodegenerative diseases, ischemic injury, bone regeneration, and developmental biology. These notes provide an overview of the in vivo applications of this compound in mice, including established protocols and key experimental data.

Mechanism of Action: The Sonic Hedgehog Pathway

The Sonic Hedgehog (Shh) signaling pathway is initiated by the binding of an Shh ligand to the Patched-1 (Ptch1) receptor. In the absence of a ligand, Ptch1 inhibits the activity of the G protein-coupled receptor, Smoothened (Smo). Upon Shh binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium and activate the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins then move to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. This compound acts downstream of Ptch1, directly activating Smo and thereby initiating the signaling cascade.

References

Application Notes and Protocols for Inducing Dopaminergic Neurons from iPSCs using SAG Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The generation of dopaminergic (DA) neurons from induced pluripotent stem cells (iPSCs) provides a powerful in vitro model system for studying Parkinson's disease, screening novel therapeutics, and developing cell replacement therapies. A key signaling pathway involved in the development of midbrain DA neurons is the Sonic Hedgehog (SHH) pathway.[1][2] SAG hydrochloride, a small molecule agonist of the Smoothened (SMO) receptor, effectively activates the SHH pathway and has been utilized in various protocols to direct the differentiation of iPSCs into DA neurons.[3][4] These application notes provide detailed protocols and supporting data for the use of this compound in this process.

Mechanism of Action: The Sonic Hedgehog Pathway

This compound is a chlorobenzothiophene-containing compound that acts as a potent activator of the G protein-coupled receptor, Smoothened (SMO).[3] In the canonical SHH signaling pathway, the binding of an SHH ligand to its receptor, Patched (PTCH1), alleviates the inhibition of SMO. Activated SMO then translocates to the primary cilium, initiating a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors. These transcription factors then regulate the expression of target genes essential for the development and patterning of the central nervous system, including the specification of midbrain dopaminergic neuron progenitors. SAG directly binds to SMO, bypassing the need for the SHH ligand, and robustly activates this downstream signaling.

Quantitative Data Summary

The efficiency of dopaminergic neuron differentiation can vary significantly between different protocols and iPSC lines. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Efficiency of Dopaminergic Neuron Generation

| Protocol/Study Reference | Key Small Molecules (and concentration) | Differentiation Duration (days) | % TH+ Cells of Total Cells | % TH+ Cells of TUJ1+ Neurons |

| Kriks et al. (adapted) | LDN193189 (100 nM), SB431542 (10 µM), SHH (100 ng/mL) or Purmorphamine (2 µM) or SAG (100 nM), CHIR99021 (3 µM) | ~52 | Not always reported | ~75% |

| 2D Protocol (Unnamed) | SHH (100-200 ng/mL), FGF8 (100 ng/mL) | ~38-65 | Not specified | 50-90% |

| Baboon iPSC Differentiation | CHIR99021, SHH | ~50 | 13.63% (± 4.9%) | 68.4% (± 26.8%) |

Note: TH (Tyrosine Hydroxylase) is a key enzyme in dopamine (B1211576) synthesis and a widely used marker for dopaminergic neurons. TUJ1 (βIII-Tubulin) is a pan-neuronal marker.

Table 2: Reagents for Dopaminergic Neuron Differentiation

| Reagent | Stock Concentration | Final Concentration | Purpose |

| This compound | 1 mM in DMSO | 100 nM - 1 µM | SHH Pathway Activator |

| LDN193189 | 1 mM in DMSO | 100 nM | BMP Signaling Inhibitor |

| SB431542 | 10 mM in DMSO | 10 µM | TGF-β/Activin/Nodal Signaling Inhibitor |

| CHIR99021 | 10 mM in DMSO | 3 µM | GSK3β Inhibitor (Wnt Pathway Activator) |

| Purmorphamine | 2-20 mM in DMSO | 1-2 µM | Alternative SHH Pathway Activator |

| FGF8 | 100 µg/mL in 0.1% BSA | 100 ng/mL | Midbrain Patterning Factor |

| BDNF | 100 µg/mL in 0.1% BSA | 20 ng/mL | Neurotrophic Factor for Maturation |

| GDNF | 100 µg/mL in 0.1% BSA | 20 ng/mL | Neurotrophic Factor for Maturation |

| Ascorbic Acid | 200 mM in Water | 0.2 mM | Antioxidant and Neuronal Maturation Factor |

| DAPT | 50 mM in DMSO | 10 µM | Notch Signaling Inhibitor (promotes neuronal differentiation) |

| dibutyryl-cAMP | 100 mM in Water | 0.5 mM | Promotes Neuronal Maturation |

| TGF-β3 | 25 µg/mL in citric acid/BSA | 1 ng/mL | Promotes Neuronal Maturation |

Experimental Protocols

This protocol is a synthesized methodology based on established floor-plate-based differentiation protocols, adapted to specifically highlight the use of this compound.

Overall Experimental Workflow

Materials and Reagents

-

iPSCs: Human iPSCs adapted to feeder-free culture conditions.

-

Culture Vessels: Matrigel- or Geltrex-coated 6-well or 12-well plates.

-

Media:

-

iPSC expansion medium (e.g., mTeSR1 or E8).

-

KnockOut Serum Replacement (KSR) Medium.

-

N2/B27 Medium (Neurobasal medium supplemented with N2 and B27).

-

-

Small Molecules and Growth Factors: (See Table 2 for details)

-

This compound

-

LDN193189

-

SB431542

-

CHIR99021

-

BDNF

-

GDNF

-

Ascorbic Acid

-

dibutyryl-cAMP

-

TGF-β3

-

-

Dissociation Reagent: Accutase or TrypLE.

-

ROCK Inhibitor: Y-27632.

Protocol Steps

Phase 1: Neural Induction and Midbrain Patterning (Day 0 - 11)

-

Day -2 to 0: Culture iPSCs in expansion medium on Matrigel-coated plates. Passage cells when they reach 70-80% confluency. Seed iPSCs at a high density to reach full confluency on Day 0.

-

Day 0: To initiate differentiation, switch the medium to KSR medium supplemented with:

-

100 nM LDN193189

-

10 µM SB431542

-

-

Day 3: Change the medium to KSR medium supplemented with:

-

100 nM LDN193189

-

10 µM SB431542

-

100 nM This compound

-

3 µM CHIR99021

-

-

Day 5: Change the medium to N2/B27 medium supplemented with the same small molecules as Day 3.

-

Day 7, 9: Perform a full medium change with the same supplemented N2/B27 medium. By this stage, cells should have adopted a neural rosette morphology.

Phase 2: Floor Plate Progenitor Expansion (Day 11 - 20)

-

Day 11: Dissociate the cells into single cells using Accutase. Replate the neural progenitor cells (NPCs) onto new Matrigel-coated plates at a density of 1-2 x 10^6 cells/cm^2 in N2/B27 medium supplemented with:

-

100 nM This compound

-

3 µM CHIR99021

-

10 µM Y-27632 (for the first 24 hours only)

-

-

Day 13, 15, 17, 19: Perform a full medium change with N2/B27 medium supplemented with 100 nM SAG and 3 µM CHIR99021. The cells are now considered midbrain floor plate progenitors.

Phase 3: Dopaminergic Neuron Differentiation and Maturation (Day 20 onwards)

-

Day 20: Dissociate the floor plate progenitors and replate them onto Matrigel-coated plates at a density of 1-2 x 10^5 cells/cm^2 in N2/B27 medium supplemented with:

-

20 ng/mL BDNF

-

20 ng/mL GDNF

-

0.2 mM Ascorbic Acid

-

0.5 mM dibutyryl-cAMP

-

1 ng/mL TGF-β3

-

-

Day 22 onwards: Perform a half-medium change every 2-3 days with the same maturation medium.

-

Day 35 and beyond: Neurons will continue to mature. Post-mitotic dopaminergic neurons expressing markers like TH, DAT, and GIRK2 should be detectable. Functional characterization, such as electrophysiology and dopamine release assays, can be performed on mature cultures (typically after Day 50).

Quality Control and Characterization

-

Morphology: Monitor cell morphology at each stage. iPSCs should form tight colonies, which will transition to neural rosettes during induction. Mature neurons will exhibit complex neurite networks.

-

Immunocytochemistry: At the end of the protocol, stain for key markers:

-

Dopaminergic Neurons: TH, LMX1A, FOXA2, DAT, GIRK2.

-

Pan-neuronal Markers: TUJ1 (βIII-Tubulin), MAP2.

-

-

Flow Cytometry: Quantify the percentage of TH-positive cells to determine differentiation efficiency.

-

Functional Assays:

-

Electrophysiology: Perform patch-clamp recordings to assess spontaneous firing and other electrophysiological properties characteristic of A9-like midbrain dopaminergic neurons.

-

Dopamine Release: Use HPLC or ELISA to measure dopamine release upon depolarization with potassium chloride (KCl).

-

The use of this compound as a potent and specific SMO agonist is a cornerstone of modern protocols for generating dopaminergic neurons from iPSCs. By effectively activating the SHH pathway, SAG, in combination with other small molecules that modulate key developmental signaling pathways, provides a robust method for producing high-purity cultures of midbrain dopaminergic neurons. These cells are invaluable for disease modeling, drug discovery, and advancing our understanding of neurodegenerative disorders.

References

- 1. Induced pluripotent stem cell–related approaches to generate dopaminergic neurons for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonic Hedgehog Signaling Agonist (SAG) Triggers BDNF Secretion and Promotes the Maturation of GABAergic Networks in the Postnatal Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. Smoothened agonist augments proliferation and survival of neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing SAG Hydrochloride in Cerebellar Development Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAG hydrochloride is a potent, cell-permeable small molecule agonist of the Smoothened (Smo) receptor, a key component of the Sonic Hedgehog (Shh) signaling pathway.[1][2][3] This pathway is crucial for the normal development of the central nervous system, particularly the cerebellum, where it governs the proliferation of cerebellar granule neuron precursors (CGNPs).[4][5] Dysregulation of Shh signaling is implicated in various neurodevelopmental disorders and cerebellar abnormalities. This compound provides a powerful tool for researchers to investigate the intricacies of cerebellar development, model disease states, and explore potential therapeutic interventions.

These application notes provide a comprehensive overview of the use of this compound in studying cerebellar development, including its mechanism of action, protocols for in vitro and in vivo experiments, and key quantitative data from published studies.

Mechanism of Action

This compound activates the Shh signaling pathway by directly binding to the heptahelical bundle of the Smoothened (Smo) receptor. In the canonical Shh pathway, the binding of the Shh ligand to its receptor, Patched1 (Ptch1), alleviates the inhibition that Ptch1 exerts on Smo. Activated Smo then initiates a downstream signaling cascade that leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which in turn regulate the expression of target genes involved in cell proliferation, differentiation, and survival. SAG mimics the effect of the Shh ligand by directly activating Smo, thereby inducing a potent and sustained activation of the pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound to investigate cerebellar development.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Concentration | Observed Effect | Reference |

| EC50 | Shh-LIGHT2 cells (NIH 3T3) | 3 nM | Activation of Gli-dependent luciferase reporter | |

| Kd | N/A | 59 nM | Binding affinity to Smoothened heptahelical bundle | |

| Proliferation | Primary Cerebellar Granule Neuron Precursors (CGNPs) | 15 - 240 nM | Stimulated CGNP proliferation | |

| Reporter Activation | Primary CGNPs from Gli-luciferase mice | 120 nM | Activation of Gli-luciferase reporter | |

| Gene Expression | Primary CGNPs | 120 nM | Upregulation of Gli1, Gli2, N-myc, and 11β-HSD2 |

Table 2: In Vivo Dosages and Effects of this compound

| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

| P11 Mice | 5.6, 14.0, 25.2 µg/g | Intraperitoneal (i.p.) | Dose-dependent activation of Gli-luciferase reporter in the cerebellum | |

| Neonatal Mice | 20 µg/g ("treatment dose") | Intraperitoneal (i.p.) | Prevention of glucocorticoid-induced CGNP apoptosis and proliferation inhibition | |

| Neonatal Mice (Down Syndrome Model) | Single dose at birth | N/A | Rescue of cerebellar size and normalization of morphology | |

| P10 Rats (Neonatal Stroke Model) | 50 mg/kg | N/A | Preservation of brain volume, enhanced OPC proliferation, and cognitive improvement | |

| Adult Rats | 2.5 nM | Intracerebroventricular | Increased number and survival of newly generated hippocampal cells |

Experimental Protocols

In Vitro Studies: Cerebellar Granule Neuron Precursor (CGNP) Culture

This protocol describes the isolation and treatment of primary CGNPs to study the effects of this compound on their proliferation and gene expression.

Methodology:

-

Cerebellar Isolation: Euthanize P4-P7 mouse pups and dissect the cerebella in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Tissue Dissociation: Mince the tissue and incubate in a dissociation medium (e.g., papain or trypsin) according to the manufacturer's protocol to obtain a single-cell suspension.

-

Cell Plating: Plate the CGNPs at a desired density on plates pre-coated with poly-L-ornithine. Culture the cells in a defined, serum-free medium supplemented with appropriate growth factors.

-

SAG Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 120 nM) or vehicle control. Incubate for the desired duration (e.g., 24 hours).

-

Endpoint Analysis:

-

Proliferation: Assess cell proliferation using BrdU or EdU incorporation assays, or by immunocytochemistry for proliferation markers like Ki67 or Phospho-Histone H3.

-

Gene Expression: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of Shh target genes such as Gli1 and N-myc.

-

Reporter Assays: For CGNPs isolated from Gli-luciferase reporter mice, measure luciferase activity to quantify pathway activation.

-

In Vivo Studies: Systemic Administration in Neonatal Mice

This protocol outlines the systemic administration of this compound to neonatal mice to investigate its effects on cerebellar development in vivo.

Methodology:

-

SAG Preparation: Dissolve this compound in a sterile vehicle suitable for injection, such as saline.

-

Animal Dosing: Administer this compound via intraperitoneal (i.p.) injection to neonatal mouse pups (e.g., daily from postnatal day 0 to 7). Dosages can range from 5.6 to 25.2 µg/g body weight, with 20 µg/g being an effective "treatment dose" in some studies.

-

Monitoring: Monitor the animals daily for any signs of toxicity, changes in growth, or developmental abnormalities.

-

Tissue Collection: At the desired endpoint (e.g., P11, P28, or adulthood), euthanize the animals and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for histological analysis, or collect fresh tissue for molecular analysis.

-

Endpoint Analysis:

-

Histology: Process the cerebella for paraffin (B1166041) or cryosectioning. Perform staining (e.g., Hematoxylin and Eosin) to assess overall morphology, the thickness of the external granule layer, and Purkinje cell alignment.

-

Immunohistochemistry: Stain sections for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), and specific cell types to quantify changes in cell populations.

-

Gene Expression: Homogenize fresh-frozen cerebellar tissue to extract RNA for qRT-PCR analysis of Shh target genes.

-

Behavioral Studies: In long-term studies, perform behavioral tests such as the Morris water maze to assess learning and memory, which can be influenced by cerebellar development.

-

Applications in Disease Modeling and Neuroprotection

-

Neuroprotection: this compound has been shown to prevent the neurotoxic effects of glucocorticoids on the developing cerebellum. Systemic administration of SAG can counteract glucocorticoid-induced apoptosis and inhibition of CGNP proliferation, preserving normal cerebellar volume. This makes it a valuable tool for studying and potentially mitigating cerebellar injury in preterm infants who receive glucocorticoid treatment.

-

Developmental Disorders: In a mouse model of Down syndrome (Ts65Dn), which exhibits reduced cerebellar size and cellularity, a single treatment with SAG at birth was shown to rescue these structural deficits and improve cognitive and behavioral outcomes in adulthood. This highlights the potential of using SAG to investigate the role of Shh signaling in neurodevelopmental disorders and to explore therapeutic strategies.

-

Neonatal Stroke: A single dose of SAG administered after neonatal stroke in a rat model preserved brain volume, reduced gliosis, and led to long-term cognitive improvements. This suggests a broader neuroprotective role for Shh pathway activation in response to neonatal brain injury.

Conclusion

This compound is an indispensable tool for researchers studying cerebellar development. Its specific and potent activation of the Sonic Hedgehog pathway allows for precise manipulation of this critical signaling cascade in both in vitro and in vivo settings. The protocols and data presented here provide a foundation for designing experiments to elucidate the fundamental mechanisms of cerebellar formation, model human diseases, and explore novel therapeutic avenues for neurodevelopmental and neurodegenerative disorders.

References

Application Notes and Protocols for Long-Term Stability of SAG Hydrochloride Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term stability of SAG (Smoothened Agonist) hydrochloride solutions, offering guidance on proper storage, handling, and stability assessment. The protocols outlined herein are intended to ensure the consistent performance and integrity of SAG hydrochloride in research and drug development settings.

Introduction to this compound

This compound is a potent, cell-permeable small molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] By binding directly to the heptahelical bundle of Smo, SAG activates the Hh pathway, a critical regulator of embryonic development, tissue homeostasis, and cell proliferation.[1][4] Its ability to counteract the inhibitory effect of cyclopamine (B1684311) on Smo makes it an invaluable tool for studying Hh signaling in various biological contexts, including neuroscience and cancer research.[2][3]

Recommended Storage and Handling of this compound Solutions

Proper storage and handling are paramount to maintaining the stability and activity of this compound solutions. The following recommendations are based on information provided by various suppliers.

Powdered Form

For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, the compound is reported to be stable for up to three years.

Stock Solutions

It is highly recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration.

-

Solvents: Dimethyl sulfoxide (B87167) (DMSO) and water are common solvents for preparing this compound stock solutions.[2][3] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[3] If water is chosen as the solvent, the solution should be sterilized by filtration through a 0.22 µm filter before use.[3]

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

-

Storage Conditions: Aliquoted stock solutions should be stored in tightly sealed vials, protected from light. Recommended storage temperatures and durations vary slightly among suppliers, as summarized in the table below.

| Storage Temperature | Recommended Duration |

| -80°C | 6 months to 2 years |

| -20°C | 1 month |

Quantitative Stability Data (Illustrative)

Due to the limited availability of public, long-term stability data for this compound solutions, the following table presents hypothetical data from a simulated one-year stability study. This data is intended to serve as an example of how to present stability findings. The protocol for such a study is detailed in Section 5.

Table 1: Illustrative Stability Data for this compound in DMSO (10 mM) Stored at -20°C and -80°C

| Time Point | Storage Condition | Purity by HPLC (%) | Concentration (mM) | Appearance |

| Initial | N/A | 99.8% | 10.0 | Clear, colorless solution |

| 1 Month | -20°C | 99.5% | 9.9 | Clear, colorless solution |

| -80°C | 99.8% | 10.0 | Clear, colorless solution | |

| 3 Months | -20°C | 98.7% | 9.8 | Clear, colorless solution |

| -80°C | 99.7% | 10.0 | Clear, colorless solution | |

| 6 Months | -20°C | 97.2% | 9.7 | Clear, colorless solution |

| -80°C | 99.6% | 9.9 | Clear, colorless solution | |

| 12 Months | -20°C | 94.5% | 9.4 | Clear, colorless solution |

| -80°C | 99.2% | 9.9 | Clear, colorless solution |

Disclaimer: The data presented in Table 1 is for illustrative purposes only and does not represent actual experimental results for this compound.

Hedgehog Signaling Pathway and SAG Mechanism of Action

The Hedgehog signaling pathway is crucial for embryonic development and adult tissue maintenance. In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits the G-protein-coupled receptor Smoothened (SMO). The binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to PTCH relieves this inhibition, allowing SMO to transduce the signal. This leads to the activation of Gli transcription factors, which then translocate to the nucleus and regulate the expression of target genes.

SAG acts as a direct agonist of SMO, bypassing the need for ligand binding to PTCH.[1] This direct activation makes SAG a powerful tool to specifically probe the downstream effects of SMO activation.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound solutions and a representative protocol for assessing their long-term stability.

Protocol for Preparation of this compound Stock and Working Solutions

Materials:

-

This compound (powder)

-

Anhydrous DMSO or sterile water

-

Sterile, conical, or microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

-

0.22 µm syringe filter (if using water)

Procedure for 10 mM Stock Solution in DMSO:

-

Equilibrate the this compound vial to room temperature before opening.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 526.52 g/mol ). For 1 mg of this compound, add 189.9 µL of DMSO.

-

Add the calculated volume of anhydrous DMSO to the vial of this compound.

-

Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

-

Aliquot the stock solution into single-use, sterile tubes.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Procedure for Preparing Working Solutions:

-

Thaw a single aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

-

Mix the working solution thoroughly by gentle pipetting or inversion.

-

Use the freshly prepared working solution immediately.

Protocol for Long-Term Stability Assessment (Illustrative)

This protocol outlines a general procedure for conducting a long-term stability study of this compound solutions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Experimental Workflow:

Materials and Equipment:

-

Aliquots of this compound solution (e.g., 10 mM in DMSO)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase (e.g., Acetonitrile and water with 0.1% trifluoroacetic acid)

-

Validated stability-indicating analytical method

-

Temperature-controlled storage units (-20°C and -80°C)

Procedure:

-

Initial Analysis (Time 0):

-

Immediately after preparation, analyze an aliquot of the this compound solution by HPLC to determine the initial purity and concentration.

-

Visually inspect the solution for color and clarity and record the observations.

-

-

Sample Storage:

-

Store the prepared aliquots at the designated temperatures (-20°C and -80°C) in the dark.

-

-

Time-Point Testing:

-

At predetermined time intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot from each storage condition.

-

Allow the aliquot to thaw completely at room temperature.

-

Perform HPLC analysis to determine the purity and concentration of this compound.

-

Visually inspect the solution and record its appearance.

-

-

Data Analysis:

-

Compare the purity and concentration at each time point to the initial values.

-

A significant decrease in purity or concentration (typically >5-10%) would indicate degradation.

-

Monitor for the appearance of any new peaks in the chromatogram, which could represent degradation products.

-

Forced Degradation Studies (for Method Validation)

To ensure the analytical method is "stability-indicating," forced degradation studies should be performed. This involves subjecting the this compound solution to harsh conditions to intentionally induce degradation.

Stress Conditions:

-